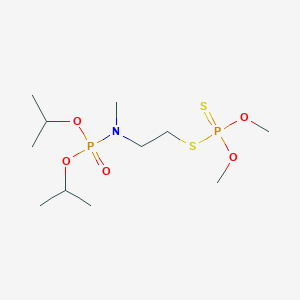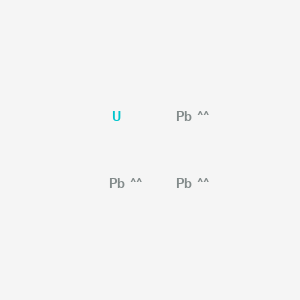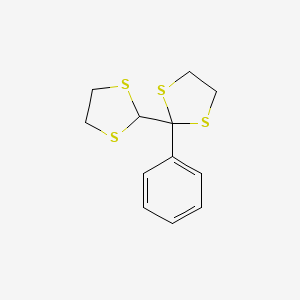
2,2'-Bi-1,3-dithiolane, 2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bi-1,3-dithiolane, 2-phenyl- is an organosulfur compound characterized by the presence of two 1,3-dithiolane rings connected by a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bi-1,3-dithiolane, 2-phenyl- typically involves the reaction of 1,3-dithiolane derivatives with phenyl-containing reagents under specific conditions. One common method includes the use of bromine to react with 1,3-bis-tert-butyl thioethers, leading to the formation of the desired compound . The reaction proceeds under mild conditions, often involving a sulfonium-mediated ring closure.
Industrial Production Methods
Industrial production methods for 2,2’-Bi-1,3-dithiolane, 2-phenyl- are not extensively documented. the principles of organic synthesis and the use of scalable reaction conditions suggest that similar methods to those used in laboratory synthesis can be adapted for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Bi-1,3-dithiolane, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Aplicaciones Científicas De Investigación
2,2’-Bi-1,3-dithiolane, 2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mecanismo De Acción
The mechanism of action of 2,2’-Bi-1,3-dithiolane, 2-phenyl- involves its ability to form stable complexes with metal ions. This interaction can promote various chemical reactions, such as hydrolysis, where the compound acts as a catalyst. The formation of 1:1-adducts between the metal ion and the compound is a key step, followed by a slow ring-opening reaction .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-1,3-dithiolane: Similar in structure but lacks the bi-dithiolane linkage.
1,3-Dithiane: Contains a single dithiolane ring.
Thiobenzophenone: Contains a sulfur atom bonded to a phenyl group but lacks the dithiolane rings.
Uniqueness
2,2’-Bi-1,3-dithiolane, 2-phenyl- is unique due to its dual dithiolane rings connected by a phenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This structure allows for more complex interactions and applications in various fields of research.
Propiedades
Número CAS |
21504-27-8 |
|---|---|
Fórmula molecular |
C12H14S4 |
Peso molecular |
286.5 g/mol |
Nombre IUPAC |
2-(1,3-dithiolan-2-yl)-2-phenyl-1,3-dithiolane |
InChI |
InChI=1S/C12H14S4/c1-2-4-10(5-3-1)12(15-8-9-16-12)11-13-6-7-14-11/h1-5,11H,6-9H2 |
Clave InChI |
WUZAIGIESTYTCT-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(S1)C2(SCCS2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane](/img/structure/B14717742.png)
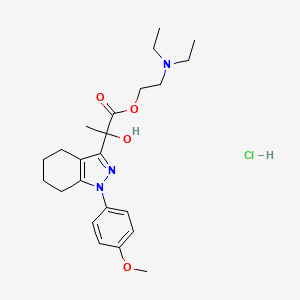
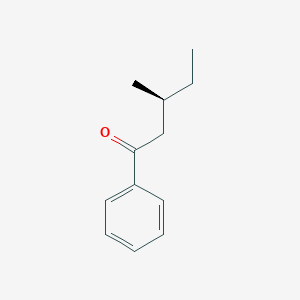
![N-[(4-Chlorophenyl)methyl]-N,N-dimethyloctadecan-1-aminium chloride](/img/structure/B14717750.png)

![Dibutyl[bis(tert-butylsulfanyl)]stannane](/img/structure/B14717764.png)

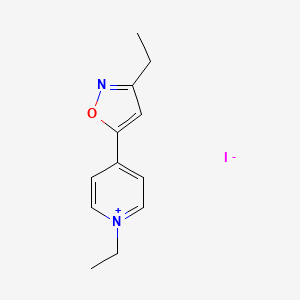
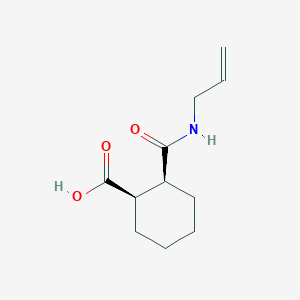
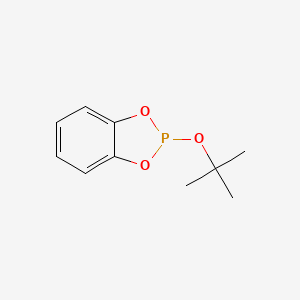
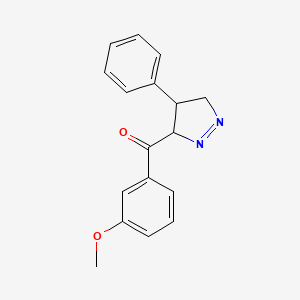
![5,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14717796.png)
